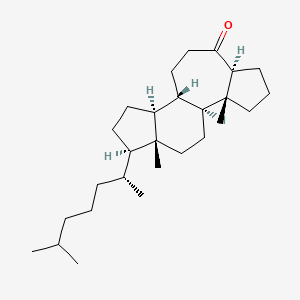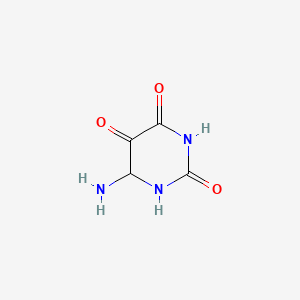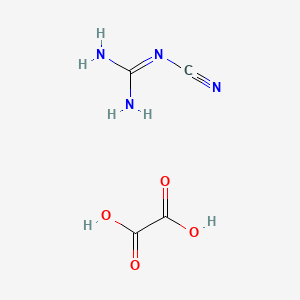
(S)-2-amino-3-(methylamino)propanoic acid hydrochloride
説明
“(S)-2-amino-3-(methylamino)propanoic acid hydrochloride” is a chemical compound with the empirical formula C5H12ClNO2 . It is a solid substance . It is also known as a neurotoxic glutamate agonist found in cyanobacteria .
Molecular Structure Analysis
The molecular structure of “(S)-2-amino-3-(methylamino)propanoic acid hydrochloride” can be represented by the SMILES string Cl.CNCC©C(O)=O . The InChI key for this compound is IPIBIKOBRJHXRC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(S)-2-amino-3-(methylamino)propanoic acid hydrochloride” is a solid substance . Its molecular weight is 153.61 . The compound’s empirical formula is C5H12ClNO2 .科学的研究の応用
Application in Analyzing β-N-methylamino-l-alanine (BMAA) Isomers in Desert Crust Material
Specific Scientific Field
This application falls under the field of Environmental Science and Analytical Chemistry .
Summary of the Application
L-BMAA Hydrochloride is used as a standard to compare all the samples in the analysis of β-N-methylamino-l-alanine (BMAA) isomers in desert crust material .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s likely that standard analytical chemistry techniques were used, such as chromatography or mass spectrometry, to compare the samples with the L-BMAA Hydrochloride standard.
Results or Outcomes
The specific results or outcomes of this application were not detailed in the sources.
Application in Studying the Effects on Phaeodactylum tricornutum and Thalassiosira weissflogii
Specific Scientific Field
This application falls under the field of Marine Biology and Phycology .
Summary of the Application
L-BMAA Hydrochloride has been used as an additive with f/2+Si medium to treat the cells of Phaeodactylum tricornutum and Thalassiosira weissflogii to study its effect on them .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s likely that the cells of Phaeodactylum tricornutum and Thalassiosira weissflogii were cultured in a medium containing L-BMAA Hydrochloride, and then observed for any changes or effects.
Results or Outcomes
Application in Studying the Effects on α-synuclein and TDP43 Proteinopathy
Specific Scientific Field
This application falls under the field of Neuroscience and Molecular Biology .
Summary of the Application
L-BMAA Hydrochloride has been used to study its effects on α-synuclein and TDP43 proteinopathy, which are correlated with Parkinson’s disease (PD) and Amyotrophic Lateral Sclerosis (ALS), respectively .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s likely that cell systems were exposed to L-BMAA and then observed for any changes or effects, particularly in relation to specific stress pathways and autophagic processes .
Results or Outcomes
The exposure to L-BMAA resulted in a significant increase in specific stress pathways and an impairment in autophagic processes. These changes led to the accumulation of both α-synuclein and TDP43 .
Application in Studying the Blockage of Heparan Sulfate Addition to Glypican-1
Specific Scientific Field
This application falls under the field of Molecular Biology and Biochemistry .
Summary of the Application
L-BMAA Hydrochloride has been used to study its effects on the blockage of the addition of heparan sulfate to glypican-1 .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s likely that cell systems were exposed to L-BMAA and then observed for any changes or effects, particularly in relation to the addition of heparan sulfate to glypican-1 .
Results or Outcomes
The exposure to L-BMAA resulted in the blockage of the addition of heparan sulfate to glypican-1 .
Safety And Hazards
特性
IUPAC Name |
(2S)-2-amino-3-(methylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYGASOGLSIDM-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-3-(methylamino)propanoic acid hydrochloride | |
CAS RN |
16012-55-8 | |
| Record name | (2S)-2-Amino-3-methylamino-propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,2R,4R,6S,7S,10R,11S,12S,14R,16S,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-12,14,18-triol](/img/structure/B579767.png)
![2-chloro-6-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579769.png)


